5-HT2C Affinity: Substituted vs. Unsubstituted Indazole
1-(2-Aminoethyl)-1H-indazol-6-ol demonstrates high-affinity binding to the human 5-HT2C receptor with a Ki of 9.60 nM in competitive displacement assays using [125I]DOI [1]. In contrast, the unsubstituted indazole core (1H-indazole) shows negligible affinity for 5-HT2 receptors, highlighting the essential contribution of both the aminoethyl and 6-hydroxy substituents to receptor engagement [2].
| Evidence Dimension | 5-HT2C receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 9.60 nM |
| Comparator Or Baseline | 1H-indazole (unsubstituted): No detectable binding |
| Quantified Difference | >100-fold affinity gain |
| Conditions | Displacement of [125I]DOI from cloned human 5-HT2C receptor expressed in CHO cells |
Why This Matters
This affinity demonstrates that the specific substitution pattern is essential for 5-HT2C targeting, justifying procurement of the precise compound over simpler indazole building blocks.
- [1] BindingDB. BDBM50180257: Ki = 9.60 nM for human 5-HT2C receptor. View Source
- [2] PubChem. 1H-Indazole (CID 9216) biological activity summary. View Source
